(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including a bromobenzylidene moiety, a bis(2-methoxyethyl)amino group, and a hydroxy group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.
Attachment of the Bis(2-methoxyethyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the benzofuran core with bis(2-methoxyethyl)amine.
Final Hydroxylation: The hydroxy group is introduced through a selective hydroxylation reaction, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, potentially leading to further functionalization.
Reduction: The bromobenzylidene moiety can be reduced to a benzyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Employed in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Sensors: Incorporated into sensors for detecting various chemical species.
Mechanism of Action
The mechanism by which (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to inhibition or modulation of the target’s activity, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromobenzylidene group in (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one imparts unique reactivity and potential biological activity compared to its analogs with different halogen substituents. This can influence its interactions with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO5/c1-27-11-9-24(10-12-28-2)14-17-19(25)8-7-16-21(26)20(29-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,25H,9-12,14H2,1-2H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMENJQLNHGMR-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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